molecular formula C24H30F2O6 B563592 Fluocinolone Acetonide-13C3 CAS No. 1262192-25-5

Fluocinolone Acetonide-13C3

Cat. No.: B563592
CAS No.: 1262192-25-5
M. Wt: 455.472
InChI Key: FEBLZLNTKCEFIT-BQVDRZGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluocinolone Acetonide-13C3 is a synthetic corticosteroid used primarily in dermatology to treat various skin conditions. It is a labeled compound where three carbon atoms are replaced with carbon-13 isotopes, making it useful in research applications, particularly in tracing and studying metabolic pathways. Fluocinolone Acetonide itself is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as eczema, psoriasis, and dermatitis .

Mechanism of Action

Target of Action

Fluocinolone Acetonide-13C3 is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, to exert its therapeutic effects . It acts by inhibiting edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . This interaction results in vasoconstriction and suppression of membrane permeability, mitotic activity, immune response, and release of inflammatory mediators .

Biochemical Pathways

The compound’s interaction with the glucocorticoid receptor influences several biochemical pathways. For instance, it has been found to decrease glycogenesis (formation of glycogen) and promote the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Pharmacokinetics

It is known that the compound presents a high lipophilicity , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. It relieves symptoms of inflammatory skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . In combination with transforming growth factor beta 3 (TGF-β3), it has been found to strongly potentiate chondrogenic differentiation of human bone marrow–derived mesenchymal stem cells (hBMSCs) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when administered as an eye implant, it presents a sustained delivery for even 12 months, with a concentration generally higher in the vitreous and retina with a little dispersion to the aqueous humor

Biochemical Analysis

Biochemical Properties

Fluocinolone Acetonide-13C3 is known to interact with various enzymes, proteins, and other biomolecules. It is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to treat skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the FAc implant releases a submicrogram (0.2 µg/day) dose of fluocinolone acetonide, providing steady-state human aqueous concentrations of approximately 1 ng/mL . This 3-year duration of release, with near-zero order kinetic profile, is currently possible only with non-bioerodable technology .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Systemic effects such as some adrenal suppression and weight loss have been observed following topical application of fluocinolone acetonide, especially at elevated dosage levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluocinolone Acetonide-13C3 involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Fluorination: Introduction of fluorine atoms at specific positions on the steroid nucleus.

    Acetonide Formation: Formation of the acetonide group by reacting the steroid with acetone in the presence of an acid catalyst.

    Isotope Labeling: Incorporation of carbon-13 isotopes at designated positions, typically achieved through the use of labeled precursors or reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Fluocinolone Acetonide-13C3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of hydroxyl groups results in ketones or carboxylic acids, while reduction of ketones yields hydroxyl groups .

Scientific Research Applications

Fluocinolone Acetonide-13C3 has a wide range of scientific research applications:

Properties

IUPAC Name

(1S,8S,9S,11S,13S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13?,14-,16?,17-,19?,21-,22-,23?,24+/m0/s1/i1+1,2+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLZLNTKCEFIT-SFFUNZARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H](C1CC4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CC(C5=CC(=O)C=C[C@@]53C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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